(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate
Overview
Description
The compound “(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate” is a complex organic molecule. It contains a pyrimidine ring, a piperazine ring, and a boronic ester group . The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrimidine ring, piperazine ring, and boronic ester group each contribute to the overall structure . Further analysis would require more specific data or computational modeling .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. The boronic ester group is particularly reactive and is often used in Suzuki-Miyaura cross-coupling reactions . The pyrimidine ring could potentially undergo substitution reactions .Scientific Research Applications
Synthesis and Characterization
A related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized through a condensation reaction, showcasing the methodology for creating similar complex molecules. This compound was characterized using techniques such as LCMS, NMR, IR, and CHN elemental analysis, with its structure further confirmed by single crystal X-ray diffraction data. This research provides insights into the synthesis and structural elucidation of complex organic compounds, which could be applied to the synthesis of "(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate" and similar molecules (Sanjeevarayappa et al., 2015).
Crystallography
The crystal structure of another analogous compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was determined, showing the potential for using crystallographic studies to understand the structural features of complex organic molecules. This kind of research can help in elucidating the structural aspects of "this compound" (Gumireddy et al., 2021).
Biological Applications
Although the specified compound's direct applications in biological systems were not found in the search, research on structurally similar compounds can provide a basis for understanding potential biological activities. For instance, the synthesis and evaluation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib, highlights the relevance of such molecules in pharmaceutical research (Kong et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BN4O4/c1-14-13-24(17(26)27-18(2,3)4)9-10-25(14)16-22-11-15(12-23-16)21-28-19(5,6)20(7,8)29-21/h11-12,14H,9-10,13H2,1-8H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOQUSIKYILRKR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(C[C@@H]3C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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